molecular formula C16H16O4 B126031 Hyperbrasilone CAS No. 158991-19-6

Hyperbrasilone

Cat. No. B126031
M. Wt: 272.29 g/mol
InChI Key: ICMYLWYQIYMIFN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antifungal and Monoamine Oxidase Inhibitory Activity

A study conducted by Rocha et al. (1994) identified hyperbrasilone as a gamma-pyrone isolated from Hypericum brasiliense. This compound, along with other xanthones isolated, exhibited antifungal properties against Cladosporium cucumerinum and demonstrated varying degrees of monoamine oxidase A and B inhibition (Rocha et al., 1994).

Herpes Virus Inhibitory Substances

Fritz et al. (2007) investigated Hypericum connatum, which is used in southern Brazil for treating oral lesions related to acute herpetic gingivo-stomatitis. The study revealed the presence of a phloroglucinol derivative, hyperbrasilol B, which showed antiviral activity against herpes simplex viruses (Fritz et al., 2007).

Biological Applications of Hyperbranched Polysiloxane

Bai et al. (2019) discussed the synthesis of a novel fluorescent polymer, hyperbranched polysiloxane (HBPSi-CD), for biological applications. The enhanced fluorescence intensity and quantum yield of HBPSi-CD compared to HBPSi were significant, and it demonstrated high biocompatibility and potential for cell imaging and drug delivery (Bai et al., 2019).

Antibacterial Phloroglucinols

Rocha et al. (1995) isolated a new phloroglucinol, hyperbrasilol A, from Hypericum brasiliense, along with other known phloroglucinols. These compounds exhibited antibacterial properties against Bacillus subtilis (Rocha et al., 1995).

Dielectric and Relaxation Properties in Composites

Yang et al. (2018) explored the use of hyperbranched polyester in enhancing molecular bond strength and improving mechanical behavior in nanofilled polymers. The study focused on the dielectric and polarization relaxation characteristics of these composites, showing significant improvements in various properties (Yang et al., 2018).

Antinociceptive Activity

Bridi et al. (2016) isolated dimeric acylphloroglucinols, including austrobrasilol A and B, from Hypericum austrobrasiliense, demonstrating antinociceptive activity in mice. This suggests potential applications in pain management (Bridi et al., 2016).

Safety And Hazards

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Future Directions

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properties

CAS RN

158991-19-6

Product Name

Hyperbrasilone

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

6-(4-hydroxyphenyl)-2,3,3-trimethyl-2H-furo[2,3-b]pyran-4-one

InChI

InChI=1S/C16H16O4/c1-9-16(2,3)14-12(18)8-13(20-15(14)19-9)10-4-6-11(17)7-5-10/h4-9,17H,1-3H3

InChI Key

ICMYLWYQIYMIFN-UHFFFAOYSA-N

SMILES

CC1C(C2=C(O1)OC(=CC2=O)C3=CC=C(C=C3)O)(C)C

Canonical SMILES

CC1C(C2=C(O1)OC(=CC2=O)C3=CC=C(C=C3)O)(C)C

synonyms

Hyperbrasilone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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